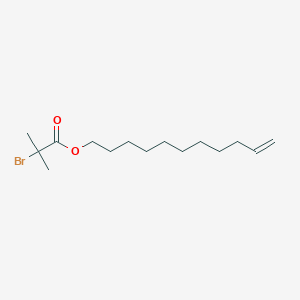

10-Undecenyl 2-bromoisobutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undec-10-enyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLOSBPISIVGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCCCCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630672 | |

| Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255727-66-3 | |

| Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255727-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 10 Undecenyl 2 Bromoisobutyrate

Esterification Reactions for Initiator Synthesis

The foundational synthesis of 10-Undecenyl 2-bromoisobutyrate is achieved through the esterification of 10-undecenol with 2-bromoisobutyryl bromide. This reaction forms the core structure of the initiator, containing a terminal alkene for polymerization and a bromo-isobutyrate group to initiate ATRP. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

A representative synthetic procedure involves dissolving 10-undecenol in a suitable anhydrous solvent, such as dichloromethane, and cooling the mixture in an ice bath. A base, commonly a tertiary amine like triethylamine, is added to the solution. Subsequently, 2-bromoisobutyryl bromide is added dropwise to the cooled mixture. The reaction is then allowed to warm to room temperature and stirred for a designated period to ensure complete conversion. The resulting product is purified through a series of extraction and washing steps to remove unreacted starting materials and byproducts, followed by drying and solvent removal. The purity of the final product, this compound, is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

| Reactant | Role | Key Parameters |

| 10-undecenol | Substrate | Starting alcohol with a terminal double bond. |

| 2-bromoisobutyryl bromide | Acylating agent | Provides the ATRP initiating group. |

| Triethylamine | Base | Scavenges the HBr byproduct. |

| Dichloromethane | Solvent | Anhydrous conditions are crucial. |

| Reaction Conditions | ||

| Temperature | 0°C to room temperature | Controlled addition at low temperature. |

| Reaction Time | Several hours | Monitored by TLC for completion. |

| Workup | Aqueous extraction | Removal of salts and impurities. |

Functionalization for Specific Initiator Architectures

To tailor the initiator for specific applications, the terminal alkene of this compound can be further functionalized. This allows for the creation of initiators with specific anchoring groups for attachment to various surfaces.

Silane-Terminated Derivatives via Hydrosilation

For applications requiring covalent attachment to silica-based surfaces, such as silicon wafers and glass, a silane-terminated derivative of the initiator is synthesized. This is achieved through a hydrosilation reaction, where a trialkoxysilane is added across the terminal double bond of this compound.

The hydrosilation is typically catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a common choice. The reaction involves mixing this compound with a trialkoxysilane, such as triethoxysilane or trimethoxysilane, in the presence of the catalyst. The reaction is often carried out under an inert atmosphere to prevent side reactions. The resulting silane-terminated initiator can then be readily anchored to hydroxyl-terminated surfaces through a condensation reaction.

| Reactant | Role | Catalyst |

| This compound | Alkene Substrate | Contains the terminal double bond. |

| Triethoxysilane | Hydrosilylating Agent | Provides the silane (B1218182) functionality. |

| Karstedt's Catalyst | Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex. |

| Reaction Conditions | ||

| Atmosphere | Inert (e.g., Argon) | To prevent catalyst deactivation. |

| Temperature | Room to elevated temperatures | Depends on the specific catalyst and substrates. |

| Product | 11-(Triethoxysilyl)undecyl 2-bromoisobutyrate | Silane-terminated ATRP initiator. |

Phosphonic Acid Derivatives for Surface Anchoring

For robust anchoring to metal oxide surfaces, such as titanium dioxide, aluminum oxide, and iron oxide, a phosphonic acid derivative of the initiator is synthesized. rsc.org This functional group forms strong, hydrolytically stable bonds with metal oxide surfaces. rsc.org

The synthesis of the phosphonic acid derivative can be achieved through a multi-step process. A common route involves the Michaelis-Arbuzov reaction, where a phosphite, such as triethyl phosphite, reacts with an alkyl halide. jk-sci.comwikipedia.orgmdpi.comorganic-chemistry.org In this context, a bromo-terminated intermediate is first synthesized from 10-undecenol. This intermediate then undergoes the Michaelis-Arbuzov reaction to form a diethyl phosphonate. Finally, the phosphonate ester is hydrolyzed to the phosphonic acid, typically using strong acidic conditions or a two-step procedure involving bromotrimethylsilane followed by methanolysis. nih.govnih.gov The resulting molecule, 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid, possesses both the ATRP initiating group and the phosphonic acid anchoring group. nih.govlibretexts.org

| Reaction Step | Reagents | Product |

| 1. Bromination | 10-undecenol, PBr₃ | 11-Bromo-1-undecene |

| 2. Michaelis-Arbuzov | 11-Bromo-1-undecene, Triethyl phosphite | Diethyl (10-undecenyl)phosphonate |

| 3. Esterification | Diethyl (10-undecenyl)phosphonate, 2-bromoisobutyryl bromide | Diethyl (11-(2-bromoisobutyryloxy)undecyl)phosphonate |

| 4. Hydrolysis | Diethyl (11-(2-bromoisobutyryloxy)undecyl)phosphonate, TMSBr then MeOH | 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid |

This synthetic flexibility allows for the creation of a range of specialized ATRP initiators from the common precursor, this compound, enabling the surface modification of a wide variety of materials.

10 Undecenyl 2 Bromoisobutyrate As an Initiator in Controlled Radical Polymerization

Principles of Atom Transfer Radical Polymerization (ATRP) Facilitated by the Initiator

Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization that relies on the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst. encyclopedia.pub This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. encyclopedia.pubwikipedia.org This equilibrium minimizes termination reactions, which are common in conventional radical polymerization, thereby enabling control over the polymerization process. encyclopedia.pub

The general mechanism of ATRP involves the activation of a dormant species (an alkyl halide, R-X), such as 10-Undecenyl 2-bromoisobutyrate, by a transition metal complex in a lower oxidation state (e.g., Cu(I) complexed with a ligand). wikipedia.org This activation step generates a radical (R•) and the transition metal complex in a higher oxidation state (e.g., Cu(II)X). The newly formed radical can then propagate by adding to monomer units. Subsequently, the higher oxidation state metal complex can deactivate the propagating radical, reforming the dormant species and the lower oxidation state metal complex. This reversible activation-deactivation cycle allows for the controlled growth of polymer chains. encyclopedia.pub

In ATRP, the initiator plays a crucial role in determining the number of growing polymer chains. For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. cmu.edu This ensures that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI). cmu.edu The number-average molecular weight of the resulting polymer is determined by the ratio of the initial monomer concentration to the initial initiator concentration. cmu.edu

The structure of the initiator, such as this compound, is critical for its efficiency. The carbon-bromine bond in the 2-bromoisobutyrate group is sufficiently weak to be homolytically cleaved by the catalyst, yet stable enough to allow for reversible deactivation. The ester group in close proximity to the halogen atom helps to stabilize the resulting radical. The undecenyl group (a C11 chain with a terminal double bond) provides a versatile handle for further functionalization or for anchoring the initiator to a surface, a key feature for surface-initiated polymerization.

The choice of ligand has a profound effect on the catalyst's activity and the degree of control over the polymerization. cmu.edu Nitrogen-based ligands, such as bipyridine (bpy) derivatives and multidentate amines like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are commonly employed. researchgate.net The electron-donating ability of the ligand influences the redox potential of the copper complex, which in turn affects the rates of activation and deactivation. cmu.edu For instance, more activating ligands can lead to faster polymerization rates. However, a balance must be struck to maintain a low enough radical concentration to prevent termination reactions. nih.gov The performance of copper-based ATRP catalysts can be predicted based on the stability constants of the Cu(II) and Cu(I) complexes with the chosen ligand. cmu.edu

| Ligand | Common Monomers | Key Characteristics |

| 4,4'-Di-n-heptyl-2,2'-bipyridine (dHbpy) | Styrene (B11656), Acrylates | Provides good solubility for the copper complex in organic media. cmu.edu |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Styrene, Acrylates, Methacrylates | Forms a more active catalyst complex compared to bipyridine-based ligands, allowing for faster polymerization. researchgate.net |

| Tris(2-pyridylmethyl)amine (TPMA) | Styrene, Acrylates, Methacrylates | Forms a highly active catalyst, enabling polymerization with very low catalyst concentrations. cmu.edu |

The choice of solvent can significantly impact the ATRP process by influencing the solubility of the initiator, monomer, polymer, and catalyst complex, as well as the kinetics of the polymerization. cmu.edu The polarity of the solvent can affect the position of the ATRP equilibrium. cmu.eduuc.pt A variety of organic solvents have been successfully used for ATRP, including toluene, anisole, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). cmu.eduuc.pt

The reaction environment must be carefully controlled to ensure a successful polymerization. ATRP is sensitive to the presence of oxygen, which can oxidize the Cu(I) catalyst to the deactivating Cu(II) state, thereby inhibiting the polymerization. acs.org Therefore, reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, using techniques like freeze-pump-thaw cycles to remove dissolved oxygen. youtube.com The reaction temperature is another critical parameter that affects the rates of initiation, propagation, and termination, as well as the solubility of the components. jmaterenvironsci.com

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Mediated by this compound Derivatives

Surface-initiated ATRP (SI-ATRP) is a powerful technique for modifying the properties of a substrate by growing polymer chains directly from its surface. This method allows for the creation of "polymer brushes," which are dense layers of polymer chains tethered to a surface. The terminal undecenyl group of this compound makes it an ideal precursor for creating initiators suitable for SI-ATRP.

The first step in SI-ATRP is the functionalization of the substrate with initiator molecules. The method of immobilization depends on the nature of the substrate and the functional group of the initiator. For initiators derived from this compound, the terminal alkene can be converted into a variety of anchoring groups. For example, it can be hydrosilylated to form a silane (B1218182) that can bind to hydroxyl-terminated surfaces like silicon wafers and glass. Alternatively, it can be converted to a phosphonic acid to bind to metal oxide surfaces like stainless steel. nih.gov

The density of the immobilized initiator on the surface is a critical parameter that influences the thickness and morphology of the resulting polymer brush. core.ac.uknih.gov By controlling the initiator density, it is possible to tune the properties of the modified surface. nih.gov Various substrates, including silicon, gold, and metal oxides, have been successfully functionalized with ATRP initiators. nih.govnih.gov

Self-assembled monolayers (SAMs) provide a robust and well-defined method for anchoring initiator molecules to a substrate. uni-tuebingen.de SAMs are ordered molecular assemblies that form spontaneously upon the adsorption of molecules with specific headgroups onto a substrate. uni-tuebingen.de For gold substrates, alkanethiols are commonly used to form SAMs. For silicon oxide surfaces, organosilanes are the molecules of choice.

An initiator like this compound can be chemically modified to incorporate a headgroup suitable for SAM formation. For example, the terminal alkene can be converted to a thiol or a silane. When a substrate is immersed in a dilute solution of the modified initiator, a well-ordered monolayer forms, presenting the 2-bromoisobutyrate initiating groups at the surface, ready for SI-ATRP. sigmaaldrich.com The formation of a well-ordered SAM is crucial for achieving a uniform and high density of initiating sites, which in turn leads to the growth of dense and well-defined polymer brushes. sigmaaldrich.comoaepublish.com

| Substrate | Anchoring Group | Example of Initiator Precursor Modification |

| Gold | Thiol | Conversion of the terminal alkene of this compound to a thiol group. |

| Silicon Oxide/Glass | Silane | Hydrosilylation of the terminal alkene of this compound to form a trichlorosilyl (B107488) or trialkoxysilyl group. |

| Metal Oxides (e.g., Stainless Steel, TiO2) | Phosphonic Acid | Conversion of the terminal alkene to a phosphonic acid group. nih.gov |

| Graphene Oxide | Hydroxyl Groups | Functionalization of hydroxyl groups on graphene oxide with α-bromoisobutyryl bromide. utexas.edu |

Polymer Brush Synthesis and Control of Grafting Density

Once the this compound initiator is covalently anchored to a substrate, the synthesis of polymer brushes is carried out via surface-initiated atom transfer radical polymerization (SI-ATRP). This technique allows for the growth of polymer chains with controlled molecular weight and low polydispersity directly from the surface.

The polymerization is initiated by the activation of the carbon-bromine bond in the surface-bound 2-bromoisobutyrate group by a transition metal complex, typically a copper(I) species complexed with a suitable ligand (e.g., bipyridine or a multidentate amine). This generates a radical that then propagates by adding monomer units. The controlled nature of ATRP is maintained by the reversible deactivation of the growing polymer chain by a copper(II) species, which keeps the radical concentration low and minimizes termination reactions.

A variety of monomers can be polymerized from these initiator-modified surfaces to create polymer brushes with tailored properties. For example, the polymerization of methyl methacrylate (B99206) (MMA) leads to the formation of poly(methyl methacrylate) (PMMA) brushes, while the use of styrene results in polystyrene (PS) brushes. The thickness of the polymer brush can be precisely controlled by adjusting the polymerization time, monomer concentration, and the ratio of catalyst to deactivator. For instance, studies on similar initiator systems have shown a linear increase in brush thickness with polymerization time, a hallmark of a controlled polymerization process.

The grafting density (σ) , defined as the number of polymer chains per unit area of the substrate, is a crucial parameter that dictates the morphology and properties of the polymer brush. At low grafting densities, the polymer chains adopt a "mushroom" conformation. As the grafting density increases, steric hindrance forces the chains to stretch away from the surface, forming a "brush" conformation.

The grafting density of polymer brushes synthesized from this compound-modified surfaces can be controlled through several strategies:

Control of Initiator Surface Density: The most direct way to control the grafting density of the final polymer brush is by controlling the surface density of the immobilized this compound initiator. This can be achieved by methods such as co-adsorption of the initiator with a non-initiating diluent molecule (e.g., an alkanethiol on a gold surface or a non-reactive silane on a silicon surface). By varying the molar ratio of the initiator to the diluent in the deposition solution, the spacing between initiator molecules on the surface can be systematically tuned.

Reaction Conditions: The conditions of the grafting reaction itself, such as reaction time and concentration of the initiator solution, can also influence the final surface coverage of the initiator and thus the grafting density.

Polymerization Conditions: While the initiator density is the primary determinant, the polymerization conditions can also have an effect. For instance, in some systems, a higher initiation efficiency, leading to a higher effective grafting density, can be achieved by optimizing the catalyst system and reaction temperature.

The characterization of polymer brushes involves measuring their thickness (using ellipsometry or atomic force microscopy), chemical composition (via XPS), and surface properties (e.g., wettability through contact angle measurements). The molecular weight and polydispersity of the grafted chains can be determined by cleaving the polymer from the surface and analyzing it by gel permeation chromatography (GPC).

Below is a hypothetical data table illustrating the kind of detailed research findings that would be generated from studies using this compound.

Table 1: Synthesis of Poly(methyl methacrylate) (PMMA) Brushes from this compound Modified Silicon Wafers

| Sample | Polymerization Time (min) | Brush Thickness (nm) | Grafting Density (chains/nm²) | Molecular Weight ( kg/mol ) | Polydispersity (Đ) |

| PMMA-1 | 30 | 15 | 0.45 | 33.3 | 1.15 |

| PMMA-2 | 60 | 32 | 0.45 | 71.1 | 1.18 |

| PMMA-3 | 120 | 65 | 0.45 | 144.4 | 1.21 |

| PMMA-4 | 240 | 128 | 0.45 | 284.4 | 1.25 |

Note: This table is illustrative and based on typical results for SI-ATRP from similar initiator systems. The data would be obtained through experimental measurements.

Characterization Methodologies for Polymers and Surfaces Derived from 10 Undecenyl 2 Bromoisobutyrate Initiated Reactions

Molecular Weight and Distribution Analysis

Determining the molecular weight and its distribution is fundamental to understanding the physical and mechanical properties of polymers. Techniques such as Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) and light scattering are standard for this purpose.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is a powerful liquid chromatography technique that separates dissolved polymer molecules based on their hydrodynamic volume in solution. lcms.czatomikateknik.com Larger molecules elute more quickly than smaller ones, allowing for the determination of the molecular weight distribution. lcms.czlcms.cz This distribution is critical as it influences properties like strength, brittleness, and melt flow. lcms.cz For accurate molecular weight determination, GPC/SEC systems are often equipped with multiple detectors, including refractive index (RI), viscometry, and light scattering detectors. researchgate.net The use of a multi-detector system allows for the determination of absolute molecular weights, independent of column calibration standards. researchgate.net

Light Scattering techniques, often used in conjunction with GPC/SEC, provide a direct measure of the absolute molecular weight of polymers. researchgate.net By analyzing the intensity of light scattered by the polymer molecules in solution at various angles, one can determine their size and, consequently, their molecular weight. atomikateknik.com

Table 1: GPC/SEC Parameters for Polymer Analysis

| Parameter | Description | Importance |

|---|---|---|

| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties like toughness and strength. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample. |

Structural Elucidation and Compositional Analysis

A variety of spectroscopic and analytical techniques are employed to elucidate the chemical structure and elemental composition of polymers and modified surfaces derived from 10-undecenyl 2-bromoisobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon (¹³C NMR), is an indispensable tool for determining the detailed chemical structure of the resulting polymers. researchgate.netsynhet.com It provides information about the connectivity of atoms and the local chemical environment of different functional groups within the polymer chain.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the polymer or on the modified surface. synhet.comresearchgate.net By analyzing the absorption of infrared radiation at specific frequencies, one can confirm the presence of characteristic bonds, such as the ester carbonyl group from the initiator and the monomer units. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing the surface of modified materials. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the very near-surface region of a material. researchgate.net This is especially valuable for confirming the successful grafting of polymer chains onto a substrate.

Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with scanning electron microscopy, provides elemental analysis of a sample. It can be used to map the distribution of elements on a surface, confirming the presence of bromine from the initiator and other elements from the polymerized monomer.

Surface Morphology and Film Thickness Characterization

The physical topography and thickness of polymer films and coatings are critical to their performance. Several microscopy and scattering techniques are used to visualize and quantify these features.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. It is used to visualize the morphology of polymer films and coatings, revealing details about their structure and any surface defects.

Transmission Electron Microscopy (TEM) is used to image the internal structure of thin polymer samples. It can provide information about the phase separation in block copolymers or the distribution of nanoparticles within a polymer matrix.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. It is used to characterize the surface roughness and morphology of polymer films and to measure the thickness of grafted polymer layers.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are scattering techniques that provide information about the structure of materials on different length scales. SAXS is sensitive to larger-scale structures, such as the size and shape of polymer domains in block copolymers, while WAXS provides information about the crystalline structure of the polymer.

Thermal Behavior of Grafted Polymers

The thermal properties of polymers are crucial for determining their processing conditions and service temperature range.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netresearchgate.net It is used to determine the thermal stability of the polymer and to study its decomposition profile. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.netresearchgate.net It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The Tg is a particularly important parameter as it defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 2: Thermal Analysis Techniques and Their Applications

| Technique | Measured Property | Key Applications |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition temperature |

| Differential Scanning Calorimetry (DSC) | Heat flow | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc) |

Advanced Materials and Applications Developed Using 10 Undecenyl 2 Bromoisobutyrate Initiated Polymers

Functional Polymeric Coatings and Thin Films

Polymers initiated by 10-undecenyl 2-bromoisobutyrate and its analogs are instrumental in the development of functional polymeric coatings and thin films. These coatings can be applied to a variety of substrates to modify their surface properties, such as wettability, adhesion, and resistance to environmental factors.

A closely related initiator, 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, has been successfully used to form self-assembled monolayers on stainless steel surfaces. nih.gov This initial layer then acts as a platform for the surface-initiated ATRP (SI-ATRP) of monomers like styrene (B11656) and methyl methacrylate (B99206), resulting in the formation of dense polymer brushes. nih.gov This methodology is suitable for functionalizing a range of organic and inorganic surfaces, leading to the creation of high-value surface-grafted polymer brush coatings. capes.gov.br The ability to control the growth of these polymer films at the nanoscale allows for the precise engineering of surface characteristics.

Research has also demonstrated the use of vapor-based initiator coatings for ATRP. This solventless deposition method allows for the application of an initiator layer, similar in function to this compound, onto a wide variety of substrate materials, decoupling the polymerization process from the need for specialized surface modification protocols. This versatility has been showcased by creating non-fouling surfaces that inhibit protein adsorption and cell adhesion.

Furthermore, the electro-assisted grafting of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid onto Nitinol surfaces has been shown to be a rapid and efficient method for creating an initiator layer for subsequent SI-ATRP. nih.gov This technique prevents the degradation of the initiator and allows for the successful grafting of polymer coatings. nih.gov

Table 1: Examples of Functional Polymeric Coatings from Bromoisobutyrate Initiators

| Initiator | Substrate | Polymer Grafted | Application | Reference |

| 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid | Stainless Steel | Polystyrene, Poly(methyl methacrylate) | Surface Modification | nih.gov |

| Vapor-based bromoisobutyrate initiator | Gold | Poly(oligo(ethylene glycol) methyl ether methacrylate) | Non-fouling Surfaces | |

| 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid | Nitinol | Poly(2-(dimethylamino)ethyl methacrylate) | Biomedical Coatings | nih.gov |

Smart and Stimuli-Responsive Surfaces

The use of this compound as an initiator allows for the fabrication of "smart" surfaces that can respond to external stimuli such as changes in temperature, pH, or solvent quality. nih.govchemrxiv.org These responses are typically manifested as changes in the polymer brush conformation, leading to alterations in surface properties like wettability and friction. chemrxiv.orgifmo.ru

Polyelectrolyte brushes, which can be synthesized using ATRP from initiator-modified surfaces, are a key class of stimuli-responsive materials. nih.gov These brushes can swell or collapse in response to changes in pH and electrolyte concentration. nih.gov The ability to create binary mixed polymer brushes, for example by combining poly(N-isopropylacrylamide) (a temperature-responsive polymer) and polystyrene, allows for surfaces with tunable responses to both solvent and temperature. researchgate.net The switching behavior of these mixed brushes is a function of their composition and thickness. researchgate.net

The development of such responsive surfaces holds promise for a variety of applications, including the creation of microfluidic devices, sensors, and materials for controlled drug release. chemrxiv.org

Biomedical Applications (e.g., Biocompatible Coatings, Anti-fouling Surfaces)

Polymers initiated with this compound and similar initiators have significant potential in the biomedical field due to their ability to form biocompatible and anti-fouling coatings on medical devices and implants. josorge.comnih.govnih.gov The terminal alkene of this compound allows for its covalent attachment to surfaces, which is a crucial step in creating stable and long-lasting coatings.

The grafting of polymer brushes from surfaces can create a physical barrier that resists the non-specific adsorption of proteins and other biomolecules, a phenomenon known as biofouling. nih.gov This is critical for improving the performance and longevity of medical implants. For instance, the modification of Nitinol, a material commonly used in medical devices, with a layer of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid followed by the growth of a polymer brush has been shown to enhance its corrosion resistance and provide a platform for further functionalization. nih.gov

Furthermore, the ability to create surfaces that resist cell adhesion is a key area of research for developing advanced biomedical materials. The use of initiator-coated surfaces to grow non-fouling polymer brushes has been demonstrated as an effective strategy to prevent cell adhesion. This has significant implications for the development of medical devices that are in contact with blood and other biological fluids.

Separation and Adsorption Technologies (e.g., MOF-Polymer Composites)

A notable application of this compound is in the synthesis of metal-organic framework (MOF)-polymer composites for separation and adsorption technologies. In a specific example, this compound was used to create an ATRP initiator with a chlorodimethylsilyl group. This functionalized initiator was then reacted with the amine groups of a UiO-66-NH2 MOF. The resulting initiator-functionalized MOF served as a core for the surface-initiated ATRP of lauryl methacrylate, leading to a polymer-grafted MOF. This composite material demonstrated high efficiency in the extraction of polycyclic aromatic hydrocarbons from water samples.

The synthesis of such composites combines the high porosity and surface area of MOFs with the functional properties of polymers, leading to advanced materials for selective adsorption and separation processes.

Catalysis and Nanoreactors

Polymers synthesized via ATRP initiated from surfaces can be designed to create nanoreactors, which are nanoscale environments that can host and facilitate chemical reactions. While direct research utilizing this compound for this specific application is not widely documented, the principles of surface-initiated polymerization strongly suggest its suitability.

By growing polymer brushes from a surface, it is possible to create confined spaces that can encapsulate catalytic species. Polyelectrolyte polymer brushes, for example, have been used for the synthesis of metallic nanoparticles within the brush structure. nih.gov These encapsulated nanoparticles can then act as catalysts for various chemical transformations. The polymer brush serves to stabilize the nanoparticles and can also influence the selectivity and efficiency of the catalytic process. The ability to create block copolymer brushes further expands the possibilities for designing sophisticated nanoreactors with distinct domains for different catalytic steps.

Tribological Properties of Polymer Brushes

The tribological properties, or the friction and wear characteristics, of surfaces can be significantly improved by the application of polymer brushes grown from initiators like this compound. ifmo.rumdpi.com These brushes, when solvated, can provide a lubricating layer that reduces friction between surfaces. ifmo.ru

The friction force of polymer brushes can be controlled by altering the solvent quality, which in turn affects the conformation of the polymer chains. ifmo.ru In good solvents, the polymer chains are stretched and provide a low-friction surface. Conversely, in poor solvents, the chains collapse, and the friction coefficient can increase. ifmo.ru

Research on hydrophilic polymer brushes has shown that they can exhibit very low friction coefficients in aqueous environments. bohrium.com The wear resistance of these brushes is also a critical factor, and studies have shown that high-density polymer brushes can exhibit good durability. bohrium.com Combining surface texturing with the grafting of polymer brushes is a promising strategy to further enhance the load-bearing capacity and wear resistance of these lubricious coatings. mdpi.com

Table 2: Frictional Properties of Polymer Brushes in Different Environments

| Polymer Brush | Environment | Friction Coefficient | Observation | Reference |

| Poly(3-sulfopropyl methacrylate potassium salt) | Water | < 0.02 | Stable and low friction over many cycles. | bohrium.com |

| Poly(2-methacryloyloxyethyl phosphorylcholine) | Water | < 0.02 | Significantly low friction. | bohrium.com |

| Polyelectrolyte Brushes | Aqueous Solution with Increased Salt | Increased | Increased salt concentration leads to higher friction. | bohrium.com |

| Polymer Brushes | Poor Solvent | Increased | Collapse of polymer chains leads to higher friction. | ifmo.ru |

Assay Devices and Sensing Platforms

The ability to pattern surfaces with specific functionalities at the micro- and nanoscale is crucial for the development of advanced assay devices and sensing platforms. While direct examples using this compound are not prevalent in the searched literature, the use of surface-initiated polymerization techniques for which this initiator is well-suited is a key enabling technology in this field.

By selectively modifying a surface with an initiator like this compound, it is possible to grow polymer brushes in specific patterns. These patterned brushes can then be used to control the adhesion of cells or the binding of specific biomolecules. This spatial control is a fundamental requirement for creating microarrays and other high-throughput screening platforms. For instance, surfaces can be designed with regions that promote cell adhesion and other regions that resist it, allowing for the creation of cell-based assays with high precision. The stimuli-responsive nature of some polymer brushes also opens up possibilities for creating dynamic sensing platforms where the binding or release of an analyte can be triggered by an external signal.

Computational and Theoretical Approaches in 10 Undecenyl 2 Bromoisobutyrate Polymerization Systems

Simulation of Polymerization Mechanisms and Kinetics

The polymerization of systems involving 10-undecenyl 2-bromoisobutyrate, typically through ATRP, is governed by a complex interplay of activation, deactivation, propagation, and termination steps. cmu.edu Kinetic modeling and simulation are essential for optimizing reaction conditions to achieve polymers with desired molecular weights and low polydispersity.

Kinetic Modeling: Kinetic models for ATRP are often based on a system of differential equations describing the concentration changes of various species over time, including the initiator, monomer, growing polymer chains (radicals), and the activator and deactivator forms of the copper catalyst. cmu.edu A central element in these models is the ATRP equilibrium constant (KATRP), which is the ratio of the activation rate constant (kact) to the deactivation rate constant (kdeact). sigmaaldrich.com

KATRP = kact / kdeact

Simulation Findings: Simulations based on these kinetic models can predict the evolution of monomer conversion and the number-average degree of polymerization (DPn) over time. mdpi.com For instance, simulations can demonstrate how the rate of polymerization is controlled by the ratio of the activator (e.g., Cu(I)Br/Ligand) to the deactivator (e.g., Cu(II)Br2/Ligand) concentration. cmu.edu These simulations often incorporate the "persistent radical effect," which explains how a buildup of the deactivator species (Cu(II)) helps to suppress termination reactions, a key feature of controlled radical polymerizations. cmu.edu

Table 1: Key Parameters in Kinetic Simulations of ATRP

| Parameter | Symbol | Description | Role in Simulation |

| Activation Rate Constant | kact | Rate at which dormant polymer chains are converted to active radicals by the catalyst. | Determines the frequency of chain growth events. sigmaaldrich.com |

| Deactivation Rate Constant | kdeact | Rate at which active radicals are converted back to dormant species by the deactivator. | Crucial for maintaining a low radical concentration and minimizing termination. sigmaaldrich.com |

| Propagation Rate Constant | kp | Rate of monomer addition to the growing polymer radical. | Determines the speed of polymer chain elongation. |

| ATRP Equilibrium Constant | KATRP | Ratio of kact to kdeact. | Governs the overall polymerization rate and the level of control. cmu.eduacs.org |

| Initiator Efficiency | f | Fraction of initiator molecules that successfully start a polymer chain. | Affects the final molecular weight and its distribution. |

Modeling of Polymer Brush Conformation and Interactions

When this compound is used in a "grafting from" approach on a surface, it forms polymer brushes—arrays of polymer chains tethered by one end to a substrate. yale.edu Computational modeling is critical for understanding the structure and behavior of these brushes, which are influenced by grafting density, chain length, and solvent quality. nsf.govrsc.org

Simulation Techniques: Two primary computational methods used to model polymer brushes are Molecular Dynamics (MD) and Monte Carlo (MC) simulations. mdpi.comrsc.org

Molecular Dynamics (MD): All-atom MD simulations can provide a highly detailed picture of brush structure, including the specific conformations of individual chains, the distribution of chain ends, and the organization of solvent molecules within the brush. rsc.orgucdavis.edu Coarse-grained MD models, where groups of atoms are represented as single beads, allow for the simulation of larger systems and longer timescales, capturing collective properties like brush height and density profiles. ucdavis.edu

Monte Carlo (MC): MC simulations, particularly using lattice-based models like the Dynamic Lattice Liquid (DLL) model, are effective for studying the synthesis of brushes via simulated polymerization and their resulting equilibrium structures. mdpi.comrsc.org These simulations can model the "grafted from" process and explore how parameters like reaction probability and grafting density affect the final brush architecture. mdpi.commdpi.com

Theoretical Models and Findings: Scaling theories and self-consistent field theory (SCFT) provide analytical frameworks for predicting brush behavior. yale.edunsf.gov A key prediction from these models is the relationship between the brush height (h), the degree of polymerization (N), and the grafting density (σ), which in a good solvent follows the scaling law: nsf.gov

h ∼ Nσ1/3

Simulations have confirmed this scaling relationship and provided further insights. nsf.gov For example, they reveal a parabolic monomer density profile across the brush height at moderate grafting densities. nsf.gov They also show how solvent quality affects brush conformation: in a good solvent, chains are stretched away from the surface to avoid overlap, while in a poor solvent, the chains may collapse into more compact globules. nsf.govucdavis.edu

Table 2: Structural Properties of Polymer Brushes from Simulation and Theory

| Property | Description | Influencing Factors | Typical Simulation Finding |

| Brush Height (h) | The average thickness of the polymer layer measured from the grafting surface. | Chain length (N), Grafting density (σ), Solvent quality. | Chains are stretched in a good solvent, leading to a greater height. ucdavis.edu |

| Monomer Density Profile | The distribution of polymer segments as a function of distance from the surface. | Grafting density (σ). | Often exhibits a parabolic shape for moderate densities. nsf.gov |

| Chain End Distribution | The spatial location of the non-tethered ends of the polymer chains. | Chain length (N), Grafting density (σ). | Free ends are distributed throughout the brush height, not just at the top surface. rsc.org |

| Solvent Penetration | The extent to which solvent molecules permeate the brush layer. | Grafting density (σ), Polymer-solvent interaction. | Solvent penetration is significantly reduced at high grafting densities. rsc.org |

Rational Design of Initiator Systems and Catalyst Complexes

Computational chemistry plays a proactive role in the rational design of the components used in the polymerization of functional monomers like this compound. acs.org The goal is to select or create initiator and catalyst systems that provide maximum control over the polymerization process. acs.org

Initiator Design: The efficiency of an ATRP initiator is primarily determined by the stability of the radical it forms and the energy of the carbon-halogen bond being cleaved. researchgate.net As mentioned, DFT calculations are routinely used to compute the Bond Dissociation Energies (BDEs) for a wide range of potential initiators. researchgate.net For this compound, the tertiary alkyl bromide structure of the 2-bromoisobutyrate group is known to be an effective initiator for monomers like acrylates and methacrylates. acs.org DFT calculations can precisely quantify this reactivity and compare it to other initiators, allowing for a rational choice based on the desired polymerization kinetics. cmu.edu

Catalyst Complex Design: The catalyst complex (e.g., CuBr coordinated with a nitrogen-based ligand) is the engine of ATRP. Its structure determines its redox potential and, consequently, the ATRP equilibrium constant (KATRP). sigmaaldrich.com Computational modeling can predict the geometries and electronic structures of these copper complexes. This allows researchers to understand how modifications to the ligand structure—such as changing the number of coordinating atoms or the steric bulk of substituents—will affect catalyst activity (kact) and the deactivation rate (kdeact). acs.org An ideal catalyst should have a high kact to ensure fast polymerization but also a very high kdeact to maintain a low radical concentration and prevent termination. acs.org Theoretical calculations can help identify ligands that strike this delicate balance, leading to the rational design of highly active and controlling catalyst systems for specific monomers and reaction conditions. sigmaaldrich.comacs.org

Table 3: Computational Approaches in Initiator and Catalyst Design

| Component | Computational Method | Calculated Property | Significance for Rational Design |

| Initiator (e.g., this compound) | Density Functional Theory (DFT) | Bond Dissociation Energy (BDE) of the C-Br bond. | Predicts the ease of initiation and correlates with the ATRP equilibrium constant. researchgate.net |

| Initiator | Molecular Mechanics (MM) / DFT | Conformational analysis of the radical and parent molecule. | Identifies the most stable conformations, which is crucial for accurate energy calculations. researchgate.net |

| Catalyst Complex (e.g., CuBr/Ligand) | Density Functional Theory (DFT) | Redox potential (Cu(I)/Cu(II)), Complex geometry. | Predicts catalyst activity (kact) and its ability to control the polymerization. acs.org |

| Catalyst Complex | Molecular Modeling | Steric maps of the ligand. | Helps understand how ligand bulkiness affects the accessibility of the copper center and the rates of activation/deactivation. |

Safety and Environmental Considerations in Laboratory Research of 10 Undecenyl 2 Bromoisobutyrate

Safe Handling and Storage Practices

Personal Protective Equipment (PPE) and Engineering Controls:

Due to the potential for skin and eye irritation, as well as respiratory effects from vapors, a comprehensive approach to personal and environmental protection is required. kscl.co.in All manipulations of 10-Undecenyl 2-bromoisobutyrate should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols. providence.edu Standard laboratory attire, including a fully buttoned lab coat, is mandatory. Eye protection in the form of chemical splash goggles is essential, and for procedures with a higher risk of splashing, the use of a face shield is recommended. echemi.com Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times when handling the compound. kscl.co.inechemi.com It is crucial to inspect gloves for any signs of degradation or contamination before use and to wash hands thoroughly after removal. echemi.com

Storage and Incompatibility:

Proper storage of this compound is critical to maintain its integrity and prevent hazardous reactions. The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. fishersci.com The storage area should be secure to prevent unauthorized access. providence.edu Based on the reactivity of similar brominated compounds and esters, this compound should be stored separately from strong oxidizing agents, acids, bases, and reducing agents to avoid potentially vigorous or explosive reactions. fishersci.com

Spill Management:

In the event of a small spill within a fume hood, it can be managed by trained personnel. The spill should be absorbed using an inert, non-combustible material, such as sand or vermiculite. providence.edu The absorbed material should then be collected into a suitable, sealable container for hazardous waste disposal. providence.eduechemi.com For larger spills, or any spill outside of a fume hood, the area should be evacuated immediately, and emergency personnel should be notified. providence.edu

| Precaution | Description | Primary Rationale |

| Engineering Controls | Work exclusively within a certified chemical fume hood. | To prevent inhalation of vapors and aerosols. providence.edu |

| Eye Protection | Wear chemical splash goggles at all times; use a face shield for splash-prone procedures. | To protect eyes from direct contact and splashes. echemi.com |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. kscl.co.in |

| Protective Clothing | Wear a fully buttoned laboratory coat. | To protect skin and clothing from contamination. echemi.com |

| Storage | Store in a cool, dry, well-ventilated area away from heat and incompatible materials. | To ensure chemical stability and prevent hazardous reactions. fishersci.com |

| Spill Response | Use inert absorbent material for small spills and collect in a sealed container for disposal. | To safely contain and manage accidental releases. providence.edu |

Waste Management and Disposal Protocols for Chemical Reagents and Polymers

The responsible management of waste generated from the use of this compound and its subsequent polymerization is a critical aspect of its laboratory application. Waste streams will primarily consist of the unreacted chemical reagent and the resulting bromine-terminated polymers.

Disposal of this compound Reagent:

As a halogenated organic compound, this compound should not be disposed of down the drain or in general waste. providence.edu All waste containing this chemical, including contaminated consumables like gloves and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container. providence.eduwsu.edu The container should be stored in a safe, secondary containment area while awaiting pickup by a certified hazardous waste disposal service. wsu.edu The primary method for the ultimate disposal of such brominated organic compounds is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the molecule. epa.gov In some cases, neutralization with a solution of sodium thiosulfate (B1220275) can be a preliminary step for treating bromine-containing waste in a laboratory setting before final disposal. chemtalk.com.auresearchgate.net

Disposal of Polymers Synthesized from this compound:

Polymers synthesized using this compound as an initiator will contain bromine end-groups. The disposal of these polymers requires special consideration due to the presence of the halogen.

Landfilling: While a common method for polymer disposal, it is generally not recommended for halogenated polymers due to the potential for leaching of harmful substances into the environment. nih.gov

Incineration: This can be an effective method for waste volume reduction and energy recovery. However, the incineration of bromine-containing polymers must be carried out in facilities equipped with advanced flue gas scrubbing systems to capture the resulting hydrogen bromide and prevent the formation of toxic dioxins and furans. nih.gov

Chemical Recycling: A more sustainable approach is the chemical recycling of these polymers. Recent research has demonstrated the potential for the depolymerization of bromine-terminated polymers synthesized by ATRP. nih.gov This process can regenerate the monomer, which can then be purified and reused, creating a more circular economy for the polymer. nih.govacs.orgchinesechemsoc.org This method is still largely in the research and development phase but represents a promising future for the management of such polymer waste. nih.gov

Radiation Technology: High-energy radiation is being explored as a method to degrade and modify polymer waste, including that containing halogens, to make it suitable for reuse in various applications. iaea.org

All polymer waste should be collected and segregated based on its chemical composition. Clear labeling is essential to ensure that it is directed to the appropriate disposal or recycling pathway. wsu.edu

| Waste Type | Recommended Disposal Method | Key Considerations |

| Unreacted this compound | Collection in a designated hazardous waste container for incineration. | Segregate from other waste streams; ensure proper labeling. providence.eduwsu.edu |

| Contaminated Labware and PPE | Collection in a designated hazardous waste container for incineration. | Treat as hazardous waste due to contact with the chemical. providence.edu |

| Bromine-Terminated Polymer Waste | 1. Chemical Recycling (Depolymerization) 2. Incineration with Energy Recovery 3. Landfilling (least preferred) | 1. Allows for monomer recovery and reuse. nih.gov 2. Requires specialized facilities with flue gas treatment. nih.gov 3. Potential for environmental contamination. nih.gov |

Future Research Directions and Emerging Opportunities

Expanding Monomer Scope and Polymer Architectures

The 2-bromoisobutyrate group of 10-Undecenyl 2-bromoisobutyrate is a highly efficient initiator for the controlled polymerization of a variety of monomers. Traditional ATRP initiators, including alkyl halide and α-halide ester types like this compound, are effective for monomers such as styrenes, (meth)acrylates, and acrylonitrile. cmu.edu The future in this area lies in exploring its use with a broader range of functional and stimuli-responsive monomers. This will enable the creation of "smart" polymers that can respond to external triggers like pH, temperature, or light. researchgate.net

The dual functionality of this compound is key to creating complex polymer architectures. The ATRP initiator site allows for the "grafting from" approach, where polymer chains are grown from a surface or a core molecule. nih.gov The terminal double bond provides a reactive handle for post-polymerization modifications or for "grafting through" techniques. mdpi.com This opens the door to a variety of advanced polymer structures:

Block Copolymers: Sequential polymerization of different monomers from the initiator site can lead to the formation of well-defined block copolymers. rsc.org These materials are known for their ability to self-assemble into ordered nanostructures.

Star Polymers: While not explicitly demonstrated with this specific initiator, similar multifunctional initiators are used in a "core-first" approach to synthesize star-shaped polymers, which have unique rheological and drug delivery properties. chemicalbook.com

Polymer Brushes: The undecenyl group can be used to anchor the molecule to a substrate, allowing the subsequent growth of dense polymer brushes from the surface via SI-ATRP (Surface-Initiated Atom Transfer Radical Polymerization). nih.govnih.gov These brushes can dramatically alter the surface properties of materials.

Interactive Table: Potential Polymer Architectures with this compound

| Architecture | Synthesis Strategy | Potential Properties & Applications |

|---|---|---|

| Block Copolymers | Sequential ATRP of different monomers | Self-assembly, nanostructured materials, drug delivery |

| Star Polymers | "Core-first" approach with a multifunctional core | Lower viscosity, high functional group density, drug encapsulation |

| Polymer Brushes | Surface anchoring via the undecenyl group followed by SI-ATRP | Altered surface wettability, biocompatibility, anti-fouling coatings |

Integration with Advanced Manufacturing Techniques

The precise control over polymerization afforded by this compound makes it a prime candidate for integration with advanced manufacturing methods. For instance, surface-initiated polymerization can be combined with techniques like photolithography to create patterned polymer brushes on a microscopic scale.

While direct integration with 3D printing or electrospinning has not been extensively reported for this specific initiator, the potential is significant. Polymers synthesized using this initiator could be designed to have specific melt or solution properties suitable for these fabrication techniques. The ability to introduce functionality through monomer choice or post-polymerization modification of the terminal alkene could lead to the creation of 3D printed objects with tailored chemical and physical properties.

Novel Biomedical and Environmental Applications

The future of this compound is particularly bright in the biomedical and environmental fields, owing to the ability to create well-defined and functional polymers.

Biomedical Applications:

The creation of biocompatible and biodegradable polymers is a key area of research. mdpi.com By polymerizing biocompatible monomers and leveraging the ability to create specific architectures, polymers derived from this compound could be used in:

Drug Delivery Systems: Amphiphilic block copolymers can self-assemble into micelles or vesicles for encapsulating and delivering hydrophobic drugs. mdpi.com Star polymers also offer a high capacity for drug loading. chemicalbook.com

Biocompatible Coatings: Polymer brushes grown from surfaces can create coatings that resist protein adsorption and cell adhesion, which is crucial for medical implants and devices to prevent rejection and biofouling. nih.govcmu.edu The ability to functionalize these surfaces further can promote specific cell interactions for tissue engineering applications. researchgate.net

Functionalized Nanomaterials: The initiator can be used to grow polymers from the surface of nanoparticles, creating functionalized materials for applications such as targeted drug delivery and advanced diagnostics. mdpi.com

Environmental Applications:

The development of advanced materials for environmental remediation is a pressing global need. mdpi.com Polymers initiated by this compound can be tailored for:

Water Purification Membranes: By creating block copolymers with specific affinities or by grafting functional polymers onto membrane surfaces, it is possible to develop membranes with enhanced selectivity and anti-fouling properties for water and wastewater treatment. mdpi.com

Pollutant Adsorbents: Natural polymers can be functionalized and cross-linked to create effective adsorbents for heavy metals and dyes. mdpi.com The principles of controlled polymerization can be applied to create synthetic polymers with high densities of specific binding sites for targeted pollutant removal.

Heterogeneous Catalysts: Polymers can act as supports for catalytic nanoparticles, enhancing their stability and recyclability in environmental remediation processes like Fenton-like reactions. mdpi.com

Interactive Table: Emerging Applications

| Field | Application | Key Feature of Initiator/Polymer |

|---|---|---|

| Biomedical | Drug Delivery | Formation of block copolymer micelles and star polymers |

| Biomedical | Biocompatible Coatings | Growth of polymer brushes on surfaces |

| Biomedical | Tissue Engineering | Surface functionalization to promote cell growth |

| Environmental | Water Purification | Creation of functional and anti-fouling membranes |

| Environmental | Pollutant Adsorption | High density of functional groups for binding |

Q & A

Q. How can computational modeling predict the compound’s behavior in novel copolymer systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.